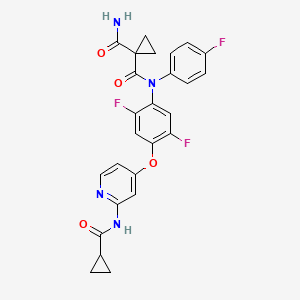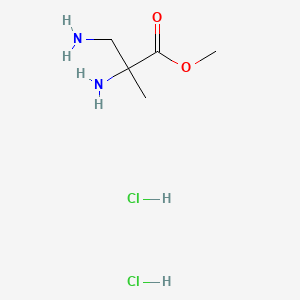
Cefamandole formate sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cefamandole nafate is a second-generation cephalosporin antibiotic. It is a broad-spectrum antibiotic used to treat various bacterial infections, including those of the lower respiratory tract, urinary tract, skin, bones, and joints . Cefamandole nafate is a prodrug, meaning it is converted into its active form, cefamandole, in the body .
Méthodes De Préparation
The preparation of cefamandole nafate involves several steps. One method includes suspending 7-amino-3-[(1-methyl-1H-tetrazol-5-yl) S-methyl]-3-cephem-4-carboxylic acid and sodium bicarbonate in an acetone-water solution. An acetone solution of alpha-formylmandeloyl chloride is then added to carry out a condensation reaction, forming 7-D-(2-formyloxy phenylacetamide)-3-[(1-methyl-1H-tetrazol-5-yl) S-methyl]-3-cephem-4-carboxylic acid. This compound is then dissolved in acetone and reacted with an organic acid sodium solution to produce cefamandole nafate . This method is advantageous due to its simplicity, high yield, and high purity, making it suitable for industrial production .
Analyse Des Réactions Chimiques
Cefamandole nafate undergoes various chemical reactions, including hydrolysis and substitution. In bacteriological media, cefamandole nafate is rapidly converted to cefamandole, with a half-life of less than one hour at a pH of 7.0 or above . At a pH of 6.0, cefamandole nafate is more stable, allowing for the delineation of activity between cefamandole and cefamandole nafate . The compound also inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins, which are crucial for bacterial cell wall construction .
Applications De Recherche Scientifique
Cefamandole nafate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used to study the mechanisms of bacterial resistance and the development of new antibiotics . In medicine, cefamandole nafate is used to treat serious infections caused by susceptible strains of microorganisms . It is also used in industrial settings for the production of antibiotics and other pharmaceutical compounds .
Mécanisme D'action
Cefamandole nafate exerts its effects by inhibiting bacterial cell wall synthesis. Like all beta-lactam antibiotics, cefamandole binds to specific penicillin-binding proteins located inside the bacterial cell wall. This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis and death . The molecular targets of cefamandole nafate include various penicillin-binding proteins, which are essential for bacterial cell wall construction .
Comparaison Avec Des Composés Similaires
Cefamandole nafate is similar to other second-generation cephalosporins, such as cephalothin, cephaloridine, and cefazolin . cefamandole nafate is unique in its broad spectrum of activity against both gram-positive and gram-negative bacteria . It is particularly effective against Enterobacter and strains of indole-positive Proteus, which are traditionally resistant to other cephalosporins . This makes cefamandole nafate a valuable antibiotic in the treatment of various bacterial infections.
Propriétés
Formule moléculaire |
C19H17N6NaO6S2 |
|---|---|
Poids moléculaire |
512.5 g/mol |
Nom IUPAC |
sodium;(6R,7R)-7-[(2-formyloxy-2-phenylacetyl)amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C19H18N6O6S2.Na/c1-24-19(21-22-23-24)33-8-11-7-32-17-12(16(28)25(17)13(11)18(29)30)20-15(27)14(31-9-26)10-5-3-2-4-6-10;/h2-6,9,12,14,17H,7-8H2,1H3,(H,20,27)(H,29,30);/q;+1/p-1/t12-,14?,17-;/m1./s1 |
Clé InChI |
ICZOIXFFVKYXOM-JBPBWRNESA-M |
SMILES isomérique |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)C(C4=CC=CC=C4)OC=O)SC2)C(=O)[O-].[Na+] |
SMILES canonique |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)OC=O)SC2)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]bicyclo[3.1.0]hexan-3-one](/img/structure/B13912236.png)


![5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene](/img/structure/B13912243.png)
![Tert-butyl 4-oxo-7,9-dihydro-6H-pyrazino[1,2-A]pyrimidine-8-carboxylate](/img/structure/B13912249.png)
![6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine](/img/structure/B13912253.png)


![2-[[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13912273.png)

![5-Bromothieno[2,3-d]thiazole](/img/structure/B13912285.png)


